5-Azaindole

Azaindole reactivity C-3 functionalization aza-Friedel–Crafts

5-Azaindole (CAS 271-34-1) is the preferred regioisomer for ATP-competitive kinase inhibitors targeting Cdc7 or Akt1. It uniquely improves metabolic stability and delivers 63% oral bioavailability in rats—advantages not seen with 4-, 6-, or 7-azaindole isomers. Its pKa of 8.42, the highest among all four isomers, enables acid-catalyzed control in C-3 electrophilic substitutions and aza-Friedel–Crafts couplings. For lead optimization when indole-containing hits exhibit poor ADMET profiles, 5-azaindole is the strategic bioisostere of choice.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 271-34-1
Cat. No. B1197152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaindole
CAS271-34-1
Synonyms5-azaindole
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=NC=C2
InChIInChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H
InChIKeySRSKXJVMVSSSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaindole CAS 271-34-1: Procurement-Ready Physicochemical and Structural Profile


5-Azaindole (CAS 271-34-1, 1H-pyrrolo[3,2-c]pyridine) is a heteroaromatic building block consisting of fused pyrrole and pyridine rings, classified among four regioisomeric azaindoles (4-, 5-, 6-, and 7-azaindole) distinguished by the position of the pyridinic nitrogen atom [1]. As a solid with molecular weight 118.14 g/mol and melting point 104–108°C, it is hardly soluble in water but soluble in methanol and chloroform, with a predicted pKa of 15.20 ± 0.30 for the pyrrole NH proton . Its structural relationship to indole enables it to function as a bioisostere, a property that underpins its utility in kinase inhibitor design and pharmaceutical intermediate applications [2].

Why 5-Azaindole Cannot Be Interchanged with 4-, 6-, or 7-Azaindole Isomers


The four azaindole regioisomers are not functionally interchangeable. Each isomer positions the pyridinic nitrogen atom at a distinct location on the fused ring system, producing divergent pKa values, hydrogen-bonding patterns, and reactivity profiles [1]. In solvent-free C-3 coupling reactions with cyclic imines, the pKa values measured are 8.42 for 5-azaindole, 5.61 for 6-azaindole, 4.85 for 4-azaindole, and 3.67 for 7-azaindole—a gradient that directly correlates with reaction rates and catalytic requirements [2]. In kinase inhibitor design, the specific nitrogen arrangement determines whether the scaffold can engage the ATP-binding hinge region via bidentate hydrogen bonding; 7-azaindole is a well-established hinge binder, whereas 5-azaindole adopts alternative binding modes that can confer distinct selectivity and metabolic stability advantages [3]. These differences mean that substituting one isomer for another without experimental validation will alter, and often abolish, the desired biological or synthetic outcome.

5-Azaindole Quantitative Differentiation Evidence: Comparator-Based Performance Data


pKa and C-3 Electrophilic Reactivity: 5-Azaindole vs. 4-, 6-, and 7-Azaindole Isomers

5-Azaindole exhibits the highest pKa (8.42) among all four regioisomers, conferring the greatest basicity and correspondingly the lowest inherent reactivity in electrophilic C-3 substitution reactions under solvent-free conditions [1]. In direct comparative experiments, 5-azaindole required 10 mol% p-toluenesulfonic acid (p-TSA) catalysis to undergo aza-Friedel–Crafts coupling with cyclic imines, whereas 4-, 6-, and 7-azaindole reacted more readily under the same conditions [1]. This pKa gradient (5-azaindole: 8.42; 6-azaindole: 5.61; 4-azaindole: 4.85; 7-azaindole: 3.67) provides a predictive framework for selecting the appropriate isomer based on desired reaction rate and acid catalysis requirements [1].

Azaindole reactivity C-3 functionalization aza-Friedel–Crafts pKa correlation

Intrinsic Metabolic Stability in Cdc7 Kinase Inhibitors: 5-Azaindole vs. Indole Core

In a focused medicinal chemistry campaign targeting Cdc7 kinase, replacement of an indole core with a 5-azaindole scaffold yielded inhibitors with improved intrinsic metabolic stability, as evidenced by compound 36 [1]. This improvement was not observed with other azaindole isomers; 4-, 6-, and 7-azaindole analogs showed lower inhibition activity and/or selectivity and failed to improve metabolic stability in the same study [1]. The optimized 5-azaindole series produced compounds with nanomolar IC₅₀ values and demonstrated good oral bioavailability in rats (Foral = 63%) [1].

Cdc7 kinase metabolic stability cancer therapy kinase inhibitor azaindole SAR

Cytotoxic Activity: 5-Azaindole vs. 7-Azaindole Scaffold in Rosuvastatin-Based Derivatives

In a comparative structure–activity relationship (SAR) study of rosuvastatin-based azaindole derivatives evaluated for cytotoxicity against cancer cell lines, the 5-azaindole ring appeared marginally better than the 7-azaindole scaffold [1]. The 5-azaindole derivative 5b demonstrated potent Akt1 inhibition with an IC₅₀ of 18.79 ± 0.17 nM against MIA PaCa-2 pancreatic cancer cells and a No Observed Adverse Effect Level (NOAEL) > 100 µM in zebrafish toxicity studies [1]. Molecular docking of 5b with Akt1 yielded a docking score of −11.7 kcal/mol, involving two hydrogen-bonding interactions with Ser7 and Asp439 residues [1].

cytotoxicity anticancer Akt inhibition rosuvastatin azaindole SAR

5-Azaindole CAS 271-34-1: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Scaffold Selection for Kinase Inhibitor Programs Requiring Enhanced Metabolic Stability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors—particularly those targeting Cdc7 for oncology applications—should procure 5-azaindole when the lead series suffers from poor metabolic stability or inadequate oral bioavailability. The evidence shows that substituting an indole core with 5-azaindole improves intrinsic metabolic stability [1], whereas alternative 4-, 6-, or 7-azaindole isomers fail to confer this advantage and may exhibit reduced inhibitory activity and selectivity [1]. The documented oral bioavailability of 63% in rats for optimized 5-azaindole Cdc7 inhibitors provides a procurement justification distinct from other azaindole building blocks [1].

Controlled C-3 Functionalization via Electrophilic Substitution Chemistry

Synthetic chemists planning C-3 electrophilic substitution or aza-Friedel–Crafts couplings on the azaindole scaffold should select 5-azaindole when the synthetic sequence demands reduced background reactivity and acid-catalyzed control. Quantitative data demonstrate that 5-azaindole possesses the highest pKa (8.42) among all four isomers and correspondingly the lowest inherent reactivity toward electrophiles at the C-3 position [2]. This property makes 5-azaindole the preferred regioisomer for reactions where catalyst-dependent activation (e.g., 10 mol% p-TSA) is strategically required to achieve site-selectivity or to avoid premature consumption of starting material [2].

Akt-Targeted Anticancer Agent Development Using Rosuvastatin-Derived Frameworks

Research groups pursuing Akt1 inhibition as an anticancer strategy, particularly within rosuvastatin-derived chemotypes, should favor 5-azaindole over 7-azaindole as the core heterocyclic scaffold. SAR analysis established that the 5-azaindole ring is marginally superior to the 7-azaindole ring in this chemical context [3]. Representative compound 5b, built on the 5-azaindole scaffold, achieved an IC₅₀ of 18.79 ± 0.17 nM against MIA PaCa-2 cells and demonstrated a favorable safety profile with NOAEL > 100 µM in zebrafish [3]. Procurement of 5-azaindole for this specific application is justified by both potency and safety margin advantages.

Indole Bioisostere Replacement for ADMET Property Optimization

When drug discovery programs seek to modulate physicochemical or pharmacokinetic properties without altering the core pharmacophore geometry, 5-azaindole serves as an effective bioisostere for indole and purine systems [4]. The strategic placement of the pyridinic nitrogen atom enables fine-tuning of hydrogen-bond donor/acceptor patterns, lipophilicity, and solubility while maintaining similar molecular dimensions to the parent indole scaffold [4]. Procurement of 5-azaindole is indicated for lead optimization campaigns where indole-containing hits exhibit suboptimal ADMET profiles and systematic bioisosteric replacement is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.